3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
Description
3-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid (CAS 867329-99-5) is a benzoic acid derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) moiety connected via a methylene bridge to the meta position of the aromatic ring (Fig. 1). Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol.
Properties
IUPAC Name |
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)8-9-3-1-4-10(7-9)12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSKZMIDVIXNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427861 | |
| Record name | 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867329-99-5 | |
| Record name | 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-pyrrolidinone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the pyrrolidinone attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group of the pyrrolidinone ring to a hydroxyl group, resulting in the formation of hydroxypyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxypyrrolidine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid has been investigated for its potential as a pharmaceutical agent. Its derivatives are being explored for:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Properties : Preliminary research indicates that this compound may inhibit tumor growth in specific cancer cell lines, making it a candidate for further development in cancer therapeutics .
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, suggesting potential uses in treating inflammatory diseases .
Materials Science
In addition to its biological applications, this compound is being studied for its role in developing new materials:
- Polymer Synthesis : It serves as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability .
- Coordination Complexes : The compound can form coordination complexes with transition metals, which are valuable in catalysis and electronic applications .
Organic Synthesis
The compound is also utilized as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in:
- Coupling Reactions : It can be employed in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against Gram-positive bacteria. The structure–activity relationship (SAR) analysis revealed that modifications at the benzoic acid moiety significantly enhanced antibacterial efficacy .
Case Study 2: Anticancer Research
In a recent investigation, researchers synthesized various analogs of this compound and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that certain derivatives induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against MRSA |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Materials Science | Polymer Synthesis | Enhances mechanical properties |
| Coordination Complexes | Valuable in catalysis | |
| Organic Synthesis | Coupling Reactions | Forms biaryl compounds |
Mechanism of Action
The mechanism of action of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pyrrolidinone ring and benzoic acid moiety play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes critical differences between 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid and its analogs:
| Compound Name | Molecular Formula | Substituent Position | Heterocycle Type | Key Functional Groups | Biological Activity |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₃NO₃ | Meta | Pyrrolidin-2-one | Benzoic acid, lactam | CNS modulation (hypothesized) |
| 3-(2-Oxopyrrolidin-1-yl)benzoic acid | C₁₁H₁₁NO₃ | Meta | Pyrrolidin-2-one | Benzoic acid, lactam | Unknown (structural studies) |
| 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | C₁₁H₉NO₄S | Para | Thiazolidine-2,4-dione | Benzoic acid, dithiolactam | PPARγ agonism (antidiabetic) |
| 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | C₁₁H₁₀N₂O₃ | Para | Pyrazolin-5-one | Benzoic acid, pyrazolone | Hypoglycemic (oral glucose tolerance) |
Key Insights from Research
Heterocycle Impact on Bioactivity
- Pyrrolidinone vs. Thiazolidinedione: The thiazolidinedione group in 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (CAS 721916-23-0) is a hallmark of antidiabetic drugs like rosiglitazone, targeting PPARγ receptors . In contrast, pyrrolidinones are more commonly associated with CNS activity due to their ability to cross the blood-brain barrier .
- Pyrazolinone Analogs: 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (CAS 60875-16-3) demonstrated superior hypoglycemic activity compared to tolbutamide in oral glucose tolerance tests, highlighting the role of heterocycle electronics in metabolic regulation .
Substituent Position and Flexibility
Crystallographic and Stability Data
- Single-crystal X-ray studies of benzimidazole analogs (e.g., 3-{5-ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid) reveal stabilization via O–H···O and N–H···O hydrogen bonds, suggesting similar packing behavior for the target compound .
- The methylene spacer may reduce steric hindrance, enhancing solubility in polar solvents compared to directly linked analogs .
Pharmacological Potential
Biological Activity
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is a compound of interest due to its potential biological activities. It belongs to the class of benzoic acid derivatives, which are known for various pharmacological effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoic acid moiety linked to a pyrrolidine derivative, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study focused on various benzoic acid derivatives demonstrated that compounds with similar structures to this compound showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Benzimidazole Derivative | 62.5 | S. aureus |
| γ-amino Acid Derivative | 31.25 | E. coli |
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of benzoic acid derivatives have been explored in various cancer cell lines. In vitro studies have shown that certain derivatives can inhibit cell proliferation, suggesting potential applications in cancer therapy . The mechanism of action may involve the induction of apoptosis or inhibition of key signaling pathways.
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several benzoic acid derivatives, including this compound, on human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. In silico studies suggest that it can bind to proteins involved in apoptosis and cell cycle regulation . Additionally, its structural similarity to other active compounds implies that it may modulate enzyme activities or receptor interactions.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution profiles in animal models, although further investigations are necessary to assess long-term toxicity and metabolic stability .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | TBD |
| Half-life | TBD |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid?
- Methodology : The compound is typically synthesized via condensation reactions between benzoic acid derivatives and pyrrolidinone-containing intermediates. For example, refluxing 3-aminobenzoic acid with maltol (3-hydroxy-2-methyl-4-pyrone) at pH 5.0 in aqueous ethanol for 72 hours yields structurally similar derivatives . Key steps include:
- Reagent selection : Use of NaOCH₃ or BBr₃ for deprotection or ester hydrolysis .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
- Purification : Precipitation and washing with acetone to isolate intermediates .
Q. How is purity assessed for this compound in academic research?
- Methodology : Purity is verified via:
- Chromatography : HPLC or GC-MS for quantitative analysis, with reference standards (e.g., USP guidelines) .
- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect impurities .
- Mass spectrometry : Exact mass determination (e.g., 331.0975 Da) to validate molecular composition .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution . Key parameters include:
- Ring puckering analysis : Application of Cremer-Pople coordinates to quantify non-planarity in the pyrrolidinone ring .
- Hydrogen bonding : Identification of intermolecular interactions (e.g., O–H···O bonds) influencing crystal packing .
Q. What computational strategies predict the biological activity of this compound?
- Methodology :
- Molecular docking : Virtual screening against target enzymes (e.g., cyclooxygenase) using software like AutoDock Vina .
- MD simulations : Assessment of ligand-receptor stability in explicit solvent models (e.g., GROMACS) .
- DFT analysis : Calculation of electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- Validation : Experimental IC₅₀ values from enzyme inhibition assays validate computational predictions .
Q. How is metabolic stability evaluated for this compound?
- Methodology :
- In vitro assays : Incubation with liver microsomes and LC-MS/MS to identify metabolites (e.g., hydroxylation or glucuronidation) .
- Exact mass matching : High-resolution MS (HRMS) to detect metabolites with mass shifts (e.g., +16 Da for oxidation) .
- Structural elucidation : NMR or tandem MS/MS fragmentation patterns confirm metabolite identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
